2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione
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Overview
Description
2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione is a heterocyclic compound that belongs to the pyrimido[4,5-b]quinoline family. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione typically involves a multi-component reaction. One common method is the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride . This reaction is usually carried out in chloroform under reflux conditions. Another approach involves the use of barbituric acid, aromatic aldehydes, and anilines in a one-pot reaction, often catalyzed by l-proline in an aqueous medium .
Industrial Production Methods
Industrial production of pyrimido[4,5-b]quinoline derivatives, including this compound, often employs green chemistry techniques. These methods focus on using environmentally friendly solvents and catalysts, such as low transition temperature mixtures and recyclable reaction media . The goal is to achieve high yields with minimal waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidoquinoline derivatives.
Substitution: Substitution reactions, particularly involving halogens, can modify the phenyl ring or the pyrimidoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted pyrimidoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes such as tyrosine kinases and tyrosyl-DNA phosphodiesterase II . These interactions lead to the promotion of apoptosis, DNA damage repair, and cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
5-Deazaflavins: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-diones: These derivatives are closely related and have been studied for their anticancer properties.
Uniqueness
2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its biological activity and make it a valuable compound for further research and development .
Properties
CAS No. |
896822-97-2 |
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Molecular Formula |
C19H15N3O2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2,10-dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione |
InChI |
InChI=1S/C19H15N3O2/c1-12-20-18-16(19(24)22(12)13-8-4-3-5-9-13)17(23)14-10-6-7-11-15(14)21(18)2/h3-11H,1-2H3 |
InChI Key |
DUBNONWWMOUVDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1C4=CC=CC=C4 |
solubility |
46.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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